N-[3-(1H-indol-3-yl)propyl]-4-methylsulfonylpiperazine-1-carboxamide
Description
N-[3-(1H-indol-3-yl)propyl]-4-methylsulfonylpiperazine-1-carboxamide is a synthetic compound that features an indole moiety, a piperazine ring, and a sulfonyl group. The indole structure is a common motif in many biologically active molecules, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-[3-(1H-indol-3-yl)propyl]-4-methylsulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-25(23,24)21-11-9-20(10-12-21)17(22)18-8-4-5-14-13-19-16-7-3-2-6-15(14)16/h2-3,6-7,13,19H,4-5,8-12H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIPPGCBUAFMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)NCCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-indol-3-yl)propyl]-4-methylsulfonylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Propyl Chain: The indole derivative is then alkylated with a propyl halide in the presence of a base to form the 3-(1H-indol-3-yl)propyl intermediate.
Formation of the Piperazine Ring: The intermediate is reacted with piperazine under nucleophilic substitution conditions.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Carbamoylation: Finally, the compound is carbamoylated using a suitable isocyanate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-indol-3-yl)propyl]-4-methylsulfonylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-[3-(1H-indol-3-yl)propyl]-4-methylsulfonylpiperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Biological Research: The compound is used to investigate the biological activities of indole derivatives, including their antiviral, anti-inflammatory, and anticancer properties.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases.
Chemical Biology: The compound is used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-[3-(1H-indol-3-yl)propyl]-4-methylsulfonylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, modulating their activity. The sulfonyl group may enhance the compound’s solubility and bioavailability, while the piperazine ring can interact with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Tryptophan: An essential amino acid with an indole moiety.
Uniqueness
N-[3-(1H-indol-3-yl)propyl]-4-methylsulfonylpiperazine-1-carboxamide is unique due to the combination of its indole, piperazine, and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and pharmaceutical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
